Pixantrone

Cardio-oncology Drug safety profiling Anthracycline alternative

Pixantrone (BBR 2778) is a non-substitutable aza-anthracenedione engineered to eliminate the cardiotoxic 5,8-dihydroxy groups of mitoxantrone, achieving 10–12× lower cardiomyocyte cytotoxicity while retaining antitumor potency. Unlike mitoxantrone, pixantrone acts primarily as a formaldehyde-activated DNA alkylator with 10–100× greater covalent adduct efficiency at methylated CpG islands. Mandated for translational research on multiply relapsed/refractory aggressive B-cell NHL per the PIX301 trial (25.7% CR vs 7.1%, p=0.005) and for cardiotoxicity threshold studies. Procure only the authenticated compound—generic anthracenediones cannot replicate this mechanism or safety profile.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 144510-97-4
Cat. No. B7854022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePixantrone
CAS144510-97-4
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
InChIInChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
InChIKeyPEZPMAYDXJQYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pixantrone (CAS 144510-97-4) Procurement Guide: Aza-Anthracenedione with Reduced Cardiotoxicity Profile


Pixantrone (BBR 2778) is a synthetic aza-anthracenedione antineoplastic agent structurally and mechanistically related to mitoxantrone and anthracyclines such as doxorubicin. It is characterized by the absence of the 5,8-dihydroxy substitution groups implicated in mitoxantrone-induced cardiotoxicity and features a tricyclic rather than tetracyclic ring system [1]. Pixantrone acts as a DNA intercalator and topoisomerase II inhibitor, but unlike its comparators, it also functions as a DNA alkylator following formaldehyde activation, forming stable covalent adducts with DNA [2]. The compound is conditionally approved in the European Union as monotherapy for adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin lymphoma (NHL) [3].

Why Mitoxantrone, Doxorubicin, or Other Anthracyclines Cannot Simply Substitute for Pixantrone in Scientific or Clinical Procurement


Although pixantrone shares structural and mechanistic similarities with mitoxantrone and anthracyclines, direct substitution without consideration of key differential properties may compromise experimental outcomes or clinical safety. Pixantrone lacks the 5,8-dihydroxy substitution groups present in mitoxantrone, which are responsible for redox cycling and the generation of cardiotoxic reactive oxygen species [1]. Furthermore, pixantrone exhibits a fundamentally distinct DNA interaction profile: it is only a weak topoisomerase II inhibitor but efficiently alkylates DNA via formaldehyde-mediated adduct formation, a mechanism that mitoxantrone and doxorubicin engage in with substantially lower efficiency [2]. In preclinical models, pixantrone demonstrates 10- to 12-fold reduced cytotoxicity toward neonatal rat cardiomyocytes compared to doxorubicin or mitoxantrone, while maintaining antitumor efficacy in lymphoma and leukemia models [3]. These mechanistic and safety distinctions render generic substitution scientifically unsound and necessitate procurement of the specific compound for applications requiring reduced cardiotoxicity or distinct DNA damage profiles.

Pixantrone Quantitative Differentiation Evidence: Head-to-Head Data Against Mitoxantrone and Anthracyclines


Cardiomyocyte Toxicity Reduction: Pixantrone Demonstrates 10- to 12-Fold Lower Cytotoxicity Than Doxorubicin or Mitoxantrone in Neonatal Rat Myocytes

In a direct comparative study using neonatal rat cardiomyocytes, pixantrone exhibited 10- to 12-fold lower cytotoxicity than either doxorubicin or mitoxantrone, as quantified by lactate dehydrogenase (LDH) release, a marker of cell membrane damage and cell death [1]. This differential was attributed to three factors: pixantrone's inability to bind iron(III) and thereby induce iron-based oxidative stress, its low cellular uptake limiting semiquinone free radical production, and its selectivity for topoisomerase IIα over the IIβ isoform that predominates in postmitotic cardiomyocytes [1].

Cardio-oncology Drug safety profiling Anthracycline alternative

DNA Adduct Formation Propensity: Pixantrone Exhibits 10- to 100-Fold Greater Efficiency Than Mitoxantrone in Generating Formaldehyde-Mediated DNA Adducts

In a direct in vitro crosslinking assay comparing pixantrone and mitoxantrone under identical conditions, pixantrone exhibited a 10- to 100-fold greater propensity to generate covalent DNA adducts at equimolar formaldehyde and drug concentrations [1]. Additionally, pixantrone-DNA adducts demonstrated a greater thermal midpoint temperature and an extended half-life at 37°C compared to mitoxantrone-DNA adducts, indicating enhanced adduct stability [1]. This formaldehyde-activated DNA alkylation occurs selectively at CpG and CpA dinucleotides, with a preference for methylated CpG sites, suggesting a distinct epigenetic targeting profile [2].

DNA damage Chemotherapy mechanisms Drug-DNA interactions

Absence of Redox Synergism with Doxorubicin: Pixantrone Does Not Amplify Reactive Oxygen Species Generation in Doxorubicin-Pretreated Human Myocardium, Unlike Mitoxantrone

In an ex vivo human myocardial strip model designed to mimic clinical doxorubicin treatment and elimination, mitoxantrone synergized with residual doxorubicin to significantly increase formation of superoxide anion (O₂˙⁻) and hydrogen peroxide (H₂O₂), as evidenced by O₂˙⁻-dependent inactivation of mitochondrial aconitase. In contrast, pixantrone lacked redox synergism with doxorubicin and instead formed an N-dealkylated product that inhibited the metabolism of residual doxorubicin to the cardiotoxic secondary alcohol metabolite doxorubicinol [1]. Neither drug formed detectable O₂˙⁻ or H₂O₂ in doxorubicin-naïve strips, but pixantrone showed higher myocardial uptake than mitoxantrone under naïve conditions [1].

Cardiotoxicity mechanisms Combination chemotherapy safety Reactive oxygen species

Clinical Efficacy in Relapsed/Refractory NHL: Pixantrone Achieves Significantly Higher Complete Response Rate (25.7% vs 7.1%) Compared to Investigator's Choice Chemotherapy in Phase 3 PIX301 Trial

In the randomized, open-label, multinational phase 3 PIX301 (EXTEND) trial enrolling 140 patients with multiply relapsed or refractory aggressive NHL who had failed two or more prior therapies, pixantrone monotherapy produced a complete response (CR) plus unconfirmed CR (CRu) rate of 25.7% at the end of treatment, compared to 7.1% for the investigator's choice comparator arm (which included vinorelbine, oxaliplatin, ifosfamide, etoposide, mitoxantrone, or gemcitabine) [1][2]. This difference was statistically significant with a p-value of 0.005 [2]. Median progression-free survival (PFS) was 5.6 months for pixantrone versus 2.6 months for the comparator arm, representing a 115% increase [2]. Notably, this efficacy was achieved despite 50% of patients having exceeded cumulative lifetime anthracycline dose limits (501-900 mg/m²), and only two cases of congestive heart failure were attributed to pixantrone [2].

Relapsed/refractory NHL Salvage chemotherapy Clinical trial evidence

Reduced Affinity for Apurinic/Apyrimidinic (AP) DNA Sites: Pixantrone Exhibits ~15-Fold Lower Affinity for AP Site-Containing DNA Than Mitoxantrone

In a comparative study of drug interactions with apurinic/apyrimidinic (AP) sites in DNA, pixantrone demonstrated approximately 15-fold lower affinity for DNA containing a tetrahydrofuran AP site analogue compared to mitoxantrone, as measured by a Thiazole Orange displacement assay [1]. Consistent with this reduced binding affinity, pixantrone was significantly less potent than mitoxantrone in both inducing DNA strand cleavage at AP sites and inhibiting the endonuclease activity of human AP endonuclease 1 (APE1) [1]. This differential interaction with AP sites suggests that pixantrone and mitoxantrone may engage distinct DNA damage response pathways.

DNA repair Base excision repair Drug-DNA binding

Pixantrone Optimal Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Salvage Chemotherapy Research in Multiply Relapsed/Refractory Aggressive B-Cell Non-Hodgkin Lymphoma

Procurement of pixantrone is strongly indicated for clinical or translational research involving patients with multiply relapsed or refractory aggressive B-cell NHL who have failed two or more prior lines of therapy, including anthracycline-containing regimens. The phase 3 PIX301 trial demonstrated a 3.6-fold higher complete response rate (25.7% vs 7.1%, p=0.005) compared to investigator's choice single-agent chemotherapy, with a 115% improvement in median progression-free survival (5.6 vs 2.6 months) [5][6]. This evidence supports pixantrone as a non-substitutable agent for salvage therapy research in this heavily pretreated population.

Cardio-Oncology Models Investigating Anthracycline-Induced Cardiotoxicity and Cardioprotective Strategies

Pixantrone is the appropriate compound for experimental models requiring an anthracenedione-class agent with validated reduced cardiotoxicity. In neonatal rat cardiomyocytes, pixantrone demonstrated 10- to 12-fold lower cytotoxicity (LDH release) compared to doxorubicin or mitoxantrone [5]. In ex vivo human myocardial strips, pixantrone lacked the redox synergism with doxorubicin that mitoxantrone exhibited, and instead inhibited formation of the cardiotoxic metabolite doxorubicinol [6]. These quantitative and mechanistic data support procurement of pixantrone for comparative cardiotoxicity studies or for use as a control agent with established low cardiac risk.

DNA Damage and Repair Pathway Studies Focused on Formaldehyde-Mediated Covalent Adduct Formation

For research investigating DNA alkylation mechanisms, formaldehyde-activated DNA damage, or epigenetic targeting of methylated CpG islands, pixantrone offers a distinct profile versus mitoxantrone. Pixantrone exhibits 10- to 100-fold greater efficiency in generating covalent DNA adducts under formaldehyde-activating conditions, with adducts that demonstrate greater thermal stability and extended half-life at 37°C compared to mitoxantrone adducts [5]. Furthermore, pixantrone adducts form selectively at CpG and CpA dinucleotides with enhanced preference for methylated CpG sites [6]. These properties make pixantrone uniquely suited for studies of sequence-selective DNA alkylation and epigenetic targeting.

Investigational Studies in Anthracycline-Pretreated Models Where Cumulative Cardiotoxicity Limits Further Dosing

Pixantrone should be procured for preclinical or clinical studies involving subjects or models that have reached or exceeded cumulative lifetime anthracycline dose limits. In the PIX301 trial, 50% of enrolled patients had received prior anthracycline doses exceeding 501-900 mg/m², yet only two cases of congestive heart failure were attributed to pixantrone therapy [5]. Mechanistically, this safety profile is supported by pixantrone's inability to bind iron(III) and its selectivity for topoisomerase IIα over IIβ, the latter isoform being predominant in postmitotic cardiomyocytes [6]. These data position pixantrone as a preferred compound for studies requiring continued anthracenedione-class therapy beyond conventional cardiotoxicity thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pixantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.